

# Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Hydroxy-5-isopropylbenzoic acid

Cat. No.: B1626090

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of **2-Hydroxy-5-isopropylbenzoic acid**, a valuable compound for research purposes.

## Introduction

**2-Hydroxy-5-isopropylbenzoic acid**, also known as 5-isopropylsalicylic acid, is a derivative of benzoic acid with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and an isopropyl group para to the hydroxyl group, makes it an interesting candidate for studies in medicinal chemistry and materials science. This technical guide provides a detailed overview of a primary synthesis method, experimental protocols, and characterization data for this compound.

The principal route for the synthesis of **2-Hydroxy-5-isopropylbenzoic acid** is the Kolbe-Schmitt reaction.<sup>[1][2][3]</sup> This well-established carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat.<sup>[1]</sup> In this specific synthesis, 4-isopropylphenol is used as the starting material.

## Synthesis Pathway

The synthesis of **2-Hydroxy-5-isopropylbenzoic acid** is most commonly achieved via the Kolbe-Schmitt reaction of 4-isopropylphenol. The reaction proceeds in three main steps:

- Deprotonation: 4-isopropylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This step is crucial as the phenoxide is much more reactive towards electrophilic aromatic substitution than the neutral phenol.
- Carboxylation: The sodium phenoxide is then heated in the presence of carbon dioxide under pressure. The electron-rich phenoxide attacks the carbon atom of the CO<sub>2</sub> molecule, leading to the formation of a carboxylate intermediate.
- Protonation: The resulting sodium salt of **2-Hydroxy-5-isopropylbenzoic acid** is then treated with an acid, such as sulfuric acid, to protonate the carboxylate and yield the final product.

An alternative, though less direct, synthetic route involves the hydrolysis of the corresponding methyl ester of the target acid.<sup>[4]</sup>

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **2-Hydroxy-5-isopropylbenzoic acid** via the Kolbe-Schmitt reaction.

Materials:

- 4-Isopropylphenol
- Sodium hydroxide (NaOH)
- Carbon dioxide (CO<sub>2</sub>)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ethanol
- Water
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

**Equipment:**

- High-pressure autoclave
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- IR spectrometer
- Mass spectrometer

**Procedure:****Step 1: Preparation of Sodium 4-isopropylphenoxide**

- In a round-bottom flask, dissolve a specific molar equivalent of 4-isopropylphenol in a suitable solvent.
- Slowly add an equimolar amount of sodium hydroxide solution while stirring.
- The mixture is then heated to evaporate the solvent, yielding the dry sodium 4-isopropylphenoxide salt.

**Step 2: Carboxylation Reaction**

- The dried sodium 4-isopropylphenoxide is placed in a high-pressure autoclave.
- The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm.

- The mixture is then heated to around 125-150°C for several hours.<sup>[1][5]</sup> The reaction is typically monitored for completion.

### Step 3: Work-up and Purification

- After cooling, the reaction mixture is dissolved in water.
- The aqueous solution is then acidified with dilute sulfuric acid to a pH of approximately 2-3, which precipitates the crude **2-Hydroxy-5-isopropylbenzoic acid**.
- The crude product is collected by vacuum filtration and washed with cold water.
- For further purification, the crude solid can be recrystallized from an ethanol/water mixture. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form crystals.
- The purified crystals are collected by filtration, washed with a small amount of cold ethanol/water, and dried under vacuum.

## Data Presentation

The following table summarizes the key quantitative data for **2-Hydroxy-5-isopropylbenzoic acid**.

Parameter	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	<sup>[6]</sup>
Molecular Weight	180.20 g/mol	<sup>[6]</sup>
Melting Point	121-123 °C	
Appearance	White to off-white crystalline solid	
Yield	Typically 60-70% (unoptimized)	

Spectroscopic Data:

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz) $\delta$ (ppm)	1.25 (d, 6H, $J=6.9$ Hz, $-\text{CH}(\text{CH}_3)_2$ ), 2.95 (sept, 1H, $J=6.9$ Hz, $-\text{CH}(\text{CH}_3)_2$ ), 6.90 (d, 1H, $J=8.4$ Hz, Ar-H), 7.35 (dd, 1H, $J=8.4$ , 2.1 Hz, Ar-H), 7.70 (d, 1H, $J=2.1$ Hz, Ar-H), 10.5 (s, 1H, -OH), 11.5 (br s, 1H, -COOH).
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz) $\delta$ (ppm)	23.8, 33.5, 112.5, 117.8, 124.5, 131.2, 142.1, 161.5, 174.0.
IR (KBr, $\text{cm}^{-1}$ )	$\sim 3200$ - $2800$ (broad, O-H stretch of carboxylic acid), $\sim 3050$ (O-H stretch of phenol), $\sim 2960$ (C-H stretch, aliphatic), $\sim 1660$ (C=O stretch, carboxylic acid), $\sim 1610$ , 1500 (C=C stretch, aromatic), $\sim 1250$ (C-O stretch).[7][8]
Mass Spectrometry (EI, m/z)	180 ( $\text{M}^+$ ), 165, 137, 107.

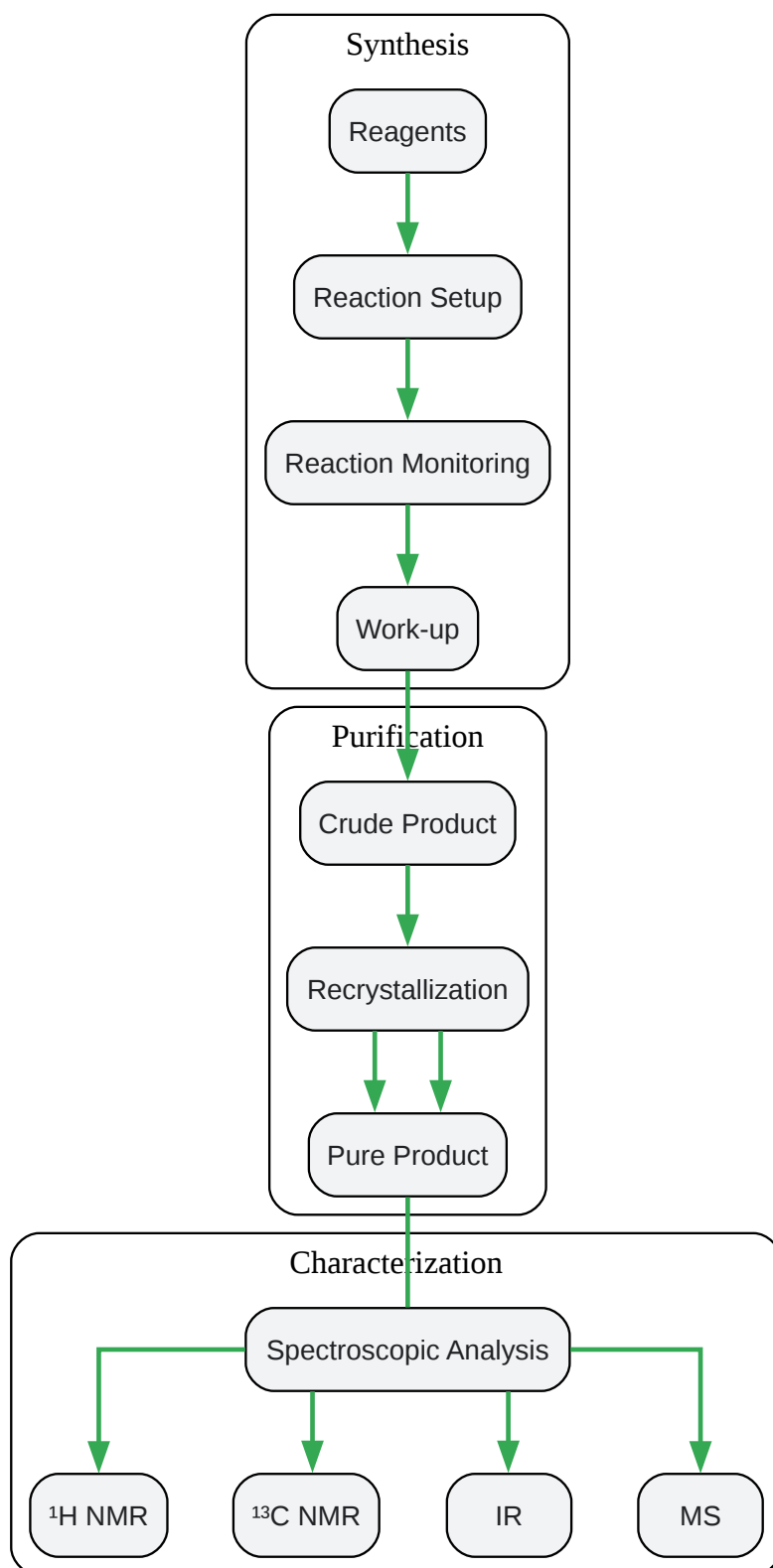
## Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis and characterization of **2-Hydroxy-5-isopropylbenzoic acid**.



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Caption: Synthesis pathway for **2-Hydroxy-5-isopropylbenzoic acid**.



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Caption: General experimental workflow for synthesis and characterization.

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